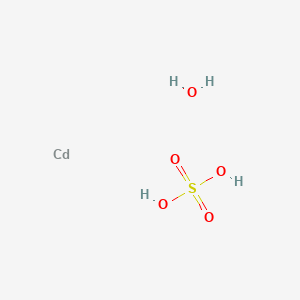

Cadmium Sulfate,8/3-Hydrate

Overview

Description

Cadmium Sulfate,8/3-Hydrate is a useful research compound. Its molecular formula is CdH4O5S and its molecular weight is 228.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cadmium Sulfate,8/3-Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cadmium Sulfate,8/3-Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sonochemical Synthesis of Nanoparticles

Cadmium sulfate, 8/3-hydrate, plays a crucial role in the sonochemical synthesis of nanoparticles. Kristl et al. (2010) demonstrated the use of cadmium sulfate hydrate in the preparation of cadmium sulfide and cadmium selenide nanoparticles. This process involves the use of ultrasound energy to influence chemical reactions, leading to the synthesis of nanoparticles characterized by X-ray diffraction and thermal analyses (Kristl et al., 2010).

Photocorrosion Analysis

Meissner, Benndorf, and Memming (1987) explored the photocorrosion of cadmium sulfide, highlighting the formation of sulfate in certain conditions. This research underscores the importance of cadmium sulfate in the study of photocorrosion effects in electrochemical cells (Meissner, Benndorf, & Memming, 1987).

Plant Biology and Toxicity

Yamaguchi et al. (2016) investigated the effects of cadmium treatment on sulfate uptake and translocation in plants. They found that cadmium exposure induced the expression of sulfur-assimilating enzymes and sulfate uptake by roots in Arabidopsis thaliana, demonstrating the interaction between cadmium and sulfate transport in plants (Yamaguchi et al., 2016).

Solvent Extraction Processes

Kumar et al. (2009) studied the solvent extraction of cadmium from sulfate solutions, highlighting the relevance of cadmium sulfate in industrial processes such as metal recovery and environmental protection (Kumar et al., 2009).

Hydration and Cement Chemistry

Tumidajski and Thomson (1994) examined the influence of cadmium on the hydration of C3A, an important component in cement chemistry. Their study revealed that cadmium, presumably in the form of cadmium sulfate, inhibits the formation of specific hydrated phases, impacting cement hydration processes (Tumidajski & Thomson, 1994).

Synthesis of Organically Templated Metal Sulfates

Choudhury, Krishnamoorthy, and Rao (2001) explored the synthesis of organically templated cadmium sulfates. Their work provides insight into the structural and compositional versatility of cadmium sulfate in coordination chemistry (Choudhury, Krishnamoorthy, & Rao, 2001).

properties

IUPAC Name |

cadmium;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVLXQXJSJXFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)(=O)O.[Cd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium Sulfate,8/3-Hydrate | |

CAS RN |

7790-84-3 | |

| Record name | Sulfuric acid, cadmium salt, hydrate (3:3:8) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

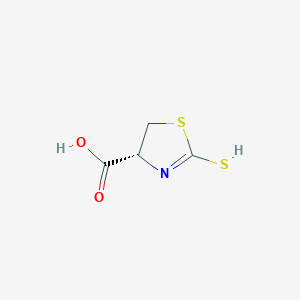

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

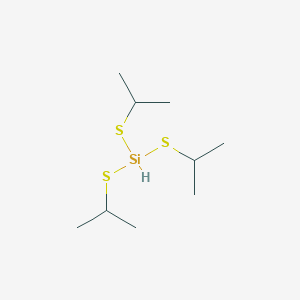

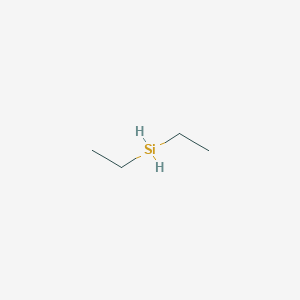

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)